1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester
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Overview
Description
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester typically involves the acylation of indole with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out in a solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-, ethyl ester can be compared with other similar compounds such as:
1H-Indole-1-carboxylic acid, methyl ester: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
1H-Indole-1-carboxylic acid, 2-(methyl)-, ethyl ester: This compound has a methyl group at the 2-position instead of a cyanomethyl group, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activities compared to other indole derivatives .
Properties
CAS No. |
52618-53-8 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)indole-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(7-8-14)9-10-5-3-4-6-12(10)15/h3-6,9H,2,7H2,1H3 |
InChI Key |
LWDLXPDXQWVSGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C=C1CC#N |
Origin of Product |
United States |
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